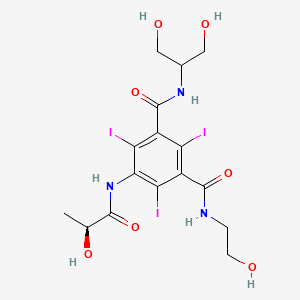
Acotiamide Impurity 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acotiamide Impurity 7 is a chemical compound that is formed as an impurity during the synthesis of Acotiamide, a drug used to treat functional dyspepsia. Functional dyspepsia is a common gastrointestinal disorder characterized by persistent or recurrent pain or discomfort in the upper abdomen. Acotiamide works by enhancing gastric motility and accelerating gastric emptying, thereby alleviating symptoms of functional dyspepsia .
准备方法
The preparation of Acotiamide Impurity 7 involves multiple synthetic routes and reaction conditions. One common method uses 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine as the main raw materials. The synthesis involves a series of reactions, including esterification, amidation, and cyclization, followed by purification and salt formation. The industrial production methods for this compound are similar to those used for Acotiamide, with additional steps to isolate and purify the impurity.
化学反应分析
Acotiamide Impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学研究应用
Acotiamide Impurity 7 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Acotiamide formulations.
Biology: It is used in studies to understand the metabolic pathways and degradation products of Acotiamide.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to evaluate the safety and efficacy of Acotiamide.
Industry: It is used in quality control processes to ensure the purity and safety of Acotiamide formulations.
作用机制
The mechanism of action of Acotiamide Impurity 7 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is likely to interact with similar molecular targets and pathways as Acotiamide. Acotiamide works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the gastrointestinal tract. This enhances gastric motility and accelerates gastric emptying .
相似化合物的比较
Acotiamide Impurity 7 can be compared with other impurities and related compounds formed during the synthesis of Acotiamide. Some similar compounds include:
Acotiamide Impurity 5: Formed during the synthesis of Acotiamide and has a similar chemical structure.
Acotiamide Impurity 6 Maleate: Another impurity formed during the synthesis of Acotiamide, with a different chemical structure.
Acotiamide Impurity 9: Formed during the synthesis of Acotiamide and has a similar chemical structure.
This compound is unique in its specific chemical structure and formation pathway, which distinguishes it from other impurities and related compounds.
属性
CAS 编号 |
185105-13-9 |
|---|---|
分子式 |
C21H30N4O5S |
分子量 |
450.56 |
外观 |
Solid Powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazoleate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


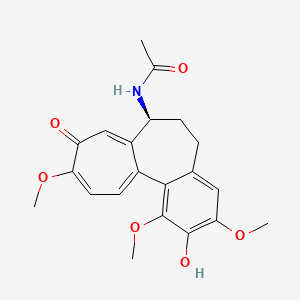
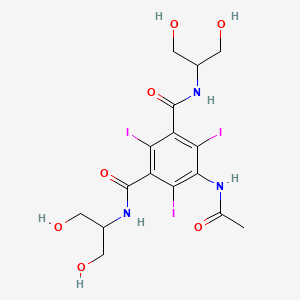
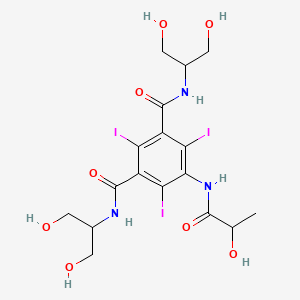
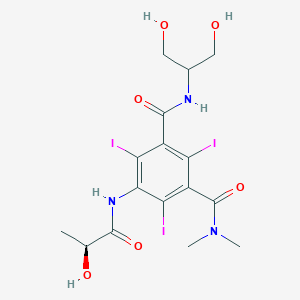
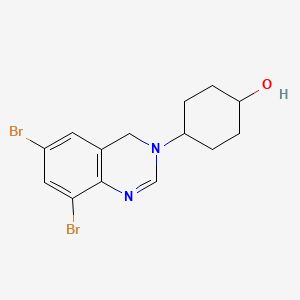
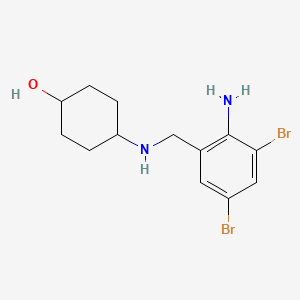
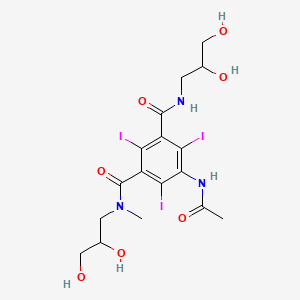
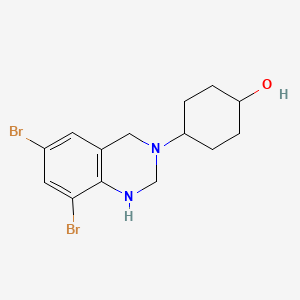
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)
